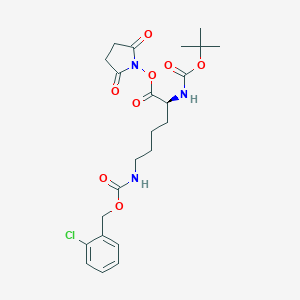
Boc-L-pra-OH dcha
Descripción general
Descripción
Boc-L-Pra-OH (DCHA) is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .
Molecular Structure Analysis
The molecular weight of Boc-L-Pra-OH (DCHA) is 394.55 . The formula is C22H38N2O4 . The structure includes an azide group, which is a key component in click chemistry .Chemical Reactions Analysis
As a click chemistry reagent, Boc-L-Pra-OH (DCHA) is used in reactions that bind nucleic acids, lipids, proteins, and other molecules . Click chemistry reactions are known for their high yield, high specificity, and simplicity .Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-L-Pra-OH (DCHA) include a molecular weight of 394.55 and a formula of C22H38N2O4 . Further details about its physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Dynamic Combinatorial Chemistry :
- The reversible reaction of boronic acids with alcohols, as studied by Leung et al. (2011), investigates the approach to enzyme inhibition, employing α-chymotrypsin as a model system (Leung, Brown, Schofield, & Claridge, 2011).
- Mondal and Hirsch (2015) highlight the application of dynamic combinatorial chemistry (DCC) in identifying ligands for biological targets. This method allows the target to direct the synthesis and amplification of its strongest binder(s) from a library of interconverting compounds (Mondal & Hirsch, 2015).
Biomedical Research Applications :
- The concept of dynamic consent (DC) in biomedical research, as discussed by Kaye et al. (2014), offers a new approach to consent, designed to meet the needs of the twenty-first-century research landscape. DC utilizes a personalized, digital communication interface connecting researchers and participants, facilitating a more engaged, informed participant population (Kaye, Whitley, Lund, Morrison, Teare, & Melham, 2014).
Chemical Synthesis and Screening Platforms :
- Qiu et al. (2019) developed a rapid flow-based synthesis and screening platform for the identification of bioactive molecules. This method integrates compound synthesis and binding to the target protein into a single modular unit, improving the accuracy of identifying potential inhibitors (Qiu, Fang, Zhao, He, Yang, Liu, & Guo, 2019).
Role in Specific Chemical Reactions :
- Narita, Ishikawa, Kudo, and Endo (1985) describe the formation of 2-substituted 4,4-dimethyl-5(4H)-oxazolones, illustrating the potential of Boc-L-pra-OH dcha in peptide bond formation (Narita, Ishikawa, Kudo, & Endo, 1985).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMNUDFZKNXCE-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583379 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-pra-OH dcha | |
CAS RN |
63039-49-6 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-propargyl-Gly-OH (dicyclohexylammonium) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



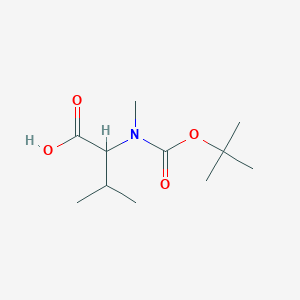

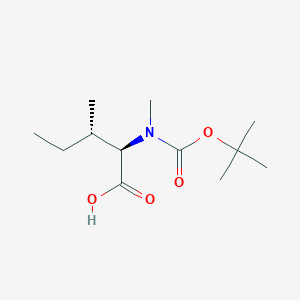

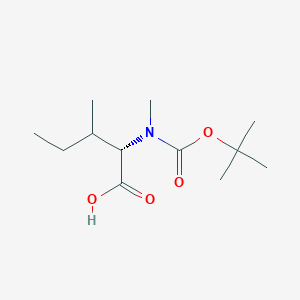
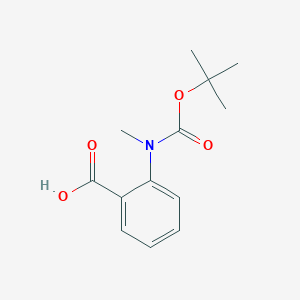
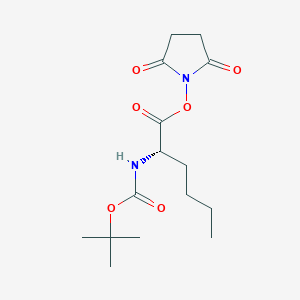
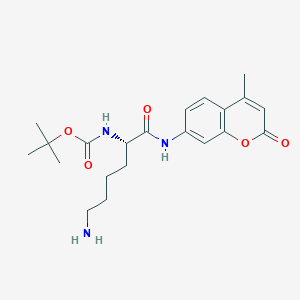


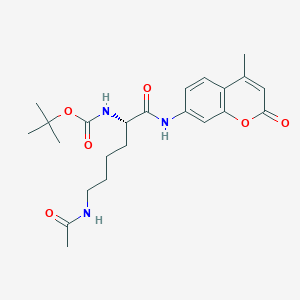
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)
